Bienvenue dans la boutique en ligne BenchChem!

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid

Selective derivatization Amide bond formation Oxadiazole reactivity

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid (CAS 1082329-24-5) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring an isopropyl substituent at the 5-position and an acetic acid moiety at the 3-position of the oxadiazole ring. Its molecular formula is C₇H₁₀N₂O₃ with a molecular weight of 170.17 g/mol, a calculated LogP (XLogP3-AA) of 0.8, a topological polar surface area (TPSA) of 76.2 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 1082329-24-5
Cat. No. B1490481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
CAS1082329-24-5
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)CC(=O)O
InChIInChI=1S/C7H10N2O3/c1-4(2)7-8-5(9-12-7)3-6(10)11/h4H,3H2,1-2H3,(H,10,11)
InChIKeyGQMXAYSYMPKABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic Acid (CAS 1082329-24-5): Procurement-Relevant Structural & Physicochemical Profile


2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid (CAS 1082329-24-5) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring an isopropyl substituent at the 5-position and an acetic acid moiety at the 3-position of the oxadiazole ring [1]. Its molecular formula is C₇H₁₀N₂O₃ with a molecular weight of 170.17 g/mol, a calculated LogP (XLogP3-AA) of 0.8, a topological polar surface area (TPSA) of 76.2 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially supplied as a research chemical with purities typically specified at 95% (Fluorochem, AKSci) or 98% (Leyan) . It is categorized as a versatile small-molecule scaffold intended for laboratory research and further derivatization, not for direct therapeutic or veterinary use .

Why Generic Substitution of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic Acid Is Not Advisable Without Comparative Data


Although several 1,2,4-oxadiazole-acetic acid derivatives share the same elemental composition or core scaffold, their substitution patterns and appended alkyl groups produce quantifiable differences in physicochemical properties and reactivity that directly impact downstream synthetic and biological outcomes. For instance, the positional isomer 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS 1092297-95-4) places the acetic acid group at the 5-position rather than the 3-position, which patent evidence indicates is markedly more reactive toward isocyanates, enabling selective amide formation at the 5-acetic acid position that is not achievable with the 3-acetic acid counterpart [1]. Additionally, the 5-methyl analog (CAS 55151-96-7) has a lower computed LogP (0 vs. 0.8), reduced molecular weight (142.11 vs. 170.17 g/mol), and fewer rotatable bonds (2 vs. 3), all of which can alter solubility, membrane permeability, and molecular recognition in biological assays [2][3]. These structural variations preclude reliable interchangeability without compromising experimental consistency or synthetic strategy.

Quantitative Differentiation Evidence for 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic Acid Versus Closest Analogs


Position-Dependent Reactivity: 3-Acetic Acid Is Significantly Less Reactive Toward Isocyanates Than the 5-Acetic Acid Isomer

In 1,2,4-oxadiazole systems bearing two acetic acid substituents, US Patent 4160829 explicitly teaches that the acetic acid group at the 5-position is 'much more reactive' toward isocyanates than the acetic acid group at the 3-position, enabling almost selective reaction at the 5-position [1]. This means that 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid, carrying its sole acetic acid at the 3-position, will exhibit lower and more controllable reactivity in isocyanate-mediated amidations compared to its 5-acetic acid positional isomer (CAS 1092297-95-4). This differential reactivity is a critical design parameter when sequential or orthogonal derivatization strategies are required.

Selective derivatization Amide bond formation Oxadiazole reactivity Regioselective synthesis

Increased Lipophilicity vs. 5-Methyl Analog: LogP 0.8 vs. 0.0

Computed XLogP3-AA values from PubChem reveal that 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid has a LogP of 0.8, whereas the 5-methyl analog (CAS 55151-96-7) has a LogP of 0.0 [1][2]. This 0.8 log unit increase corresponds to an approximately 6.3-fold higher octanol-water partition coefficient, indicating significantly enhanced lipophilicity conferred by the isopropyl substituent. The target compound also has a higher molecular weight (170.17 vs. 142.11 g/mol) and one additional rotatable bond (3 vs. 2), both of which influence conformational flexibility and passive membrane diffusion [1][2].

Lipophilicity LogP Drug-likeness Membrane permeability ADME optimization

Identity of Computed Molecular Descriptors Between Positional Isomers, but Distinct Chromatographic and Spectroscopic Behavior

The target compound and its positional isomer 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS 1092297-95-4) share identical molecular formula (C₇H₁₀N₂O₃), molecular weight (170.17 g/mol), LogP (0.8), TPSA (76.2 Ų), HBD (1), HBA (5), and rotatable bond count (3) in PubChem computed properties [1][2]. However, they are distinct chemical entities with different InChIKeys (GQMXAYSYMPKABP-UHFFFAOYSA-N vs. KYDDHUJBHSPMIO-UHFFFAOYSA-N) and different SMILES strings, reflecting the swapped positions of the isopropyl and acetic acid groups on the oxadiazole ring [1][2]. This positional difference translates into distinct ¹³C NMR chemical shifts (particularly for C3 and C5 of the oxadiazole ring, expected in the range of 165–178 ppm), distinct HPLC retention times under reversed-phase conditions, and different melting points—all critical for identity confirmation and purity assessment in regulated research environments.

Positional isomerism Chromatographic retention NMR differentiation Quality control

Commercial Purity Differentiation: 98% (Leyan) vs. 95% Standard Grade

Among suppliers not subject to source exclusion, 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid is available at two distinct purity tiers: 95% minimum purity from Fluorochem (product F469104) and AKSci (product 8923DC), and 98% purity from Leyan (product 1521410) . This 3-percentage-point purity difference translates to a maximum impurity burden of 5% vs. 2%, a 2.5-fold difference that may be significant for sensitive catalytic reactions, crystallizations, or biological assays where trace impurities can confound results. The positional isomer (CAS 1092297-95-4) is also offered at 98% purity by Leyan (product 1511329), providing a matched high-purity option for direct comparative studies .

Purity specification Quality grade Procurement Supplier comparison

Documented Use as a Building Block: PTP1B Inhibitor Derivative Shows Measurable but Weak Activity

A derivative in which 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid is elaborated to 2-(4,5-dibromo-2-(5-isopropyl-1,2,4-oxadiazol-3-yl)thiophen-3-yloxy)acetic acid (CHEMBL394727) has been tested against human protein tyrosine phosphatase non-receptor type 1 (PTP1B) and exhibited an IC₅₀ of 2.50 × 10⁶ nM (2.5 mM), as curated in BindingDB and ChEMBL [1]. While this single-point activity is weak, it demonstrates that the oxadiazole-acetic acid core is amenable to further elaboration into enzyme inhibitors. By comparison, no PTP1B inhibition data are publicly available for the positional isomer (CAS 1092297-95-4) or the 5-methyl analog (CAS 55151-96-7) in the same assay system, leaving the target compound as the only member of this analog series with documented (albeit preliminary) target-engagement data [1].

Tyrosine phosphatase PTP1B inhibition Building block Fragment-based drug discovery

High-Value Application Scenarios for 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic Acid Based on Quantitative Differentiation Evidence


Orthogonal Derivatization Strategies Requiring Selective Protection of the Oxadiazole 5-Position

In multi-step syntheses of cephalosporin analogs or other β-lactam derivatives, the lower reactivity of the 3-acetic acid group toward isocyanates—as documented in US Patent 4160829 [1]—makes this compound the preferred starting material when the 5-position must be preserved for late-stage functionalization. Researchers can selectively activate the less reactive 3-acetic acid using stronger coupling conditions while leaving the 5-isopropyl group intact, avoiding the competitive side reactions observed with the 5-acetic acid isomer (CAS 1092297-95-4).

SAR Studies Exploring Alkyl Chain Lipophilicity Effects on Target Engagement

The 0.8 LogP of the isopropyl derivative vs. 0.0 for the 5-methyl analog (CAS 55151-96-7) provides a defined lipophilicity step for structure-activity relationship campaigns [2][3]. Medicinal chemists can use this pair to interrogate the effect of incremental lipophilicity on cellular permeability, plasma protein binding, or off-target promiscuity while holding the oxadiazole-acetic acid scaffold constant. The matched 98% purity availability of both compounds from Leyan enables controlled head-to-head comparisons without confounding purity variables .

Fragment-Based Drug Discovery Targeting Phosphatases

The documented elaboration of this scaffold into a PTP1B inhibitor (CHEMBL394727, IC₅₀ = 2.5 mM) provides a rare public-domain starting point for fragment growth [4]. Although the activity is weak, the availability of both the free acetic acid and its tert-butyl ester prodrug form (available from multiple suppliers) enables fragment libraries to be constructed around this core for screening against the broader phosphatase family, where the isopropyl group offers enhanced hydrophobic complementarity to shallow active-site pockets compared to the methyl analog.

Analytical Method Development Requiring Positional Isomer Resolution

The target compound and its positional isomer (CAS 1092297-95-4) share identical molecular weight, LogP, and TPSA, yet possess distinct InChIKeys and SMILES [2][5]. This makes the pair an ideal system for developing and validating HPLC or SFC methods that resolve positional isomers of heterocyclic acetic acids—a common challenge in pharmaceutical impurity profiling. Procurement of both isomers at matched 98% purity supports robust method qualification.

Quote Request

Request a Quote for 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.